molecular formula C6H7ClN2OS B112971 2-Acetamido-4-(chloromethyl)thiazole CAS No. 7460-59-5

2-Acetamido-4-(chloromethyl)thiazole

Cat. No. B112971
CAS RN: 7460-59-5
M. Wt: 190.65 g/mol
InChI Key: NBUKMHXINQOFDI-UHFFFAOYSA-N
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Description

“2-Acetamido-4-(chloromethyl)thiazole” is a chemical compound with the linear formula C6H7ClN2OS . It has a molecular weight of 190.652 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Acetamido-4-(chloromethyl)thiazole” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

“2-Acetamido-4-(chloromethyl)thiazole” has a molecular weight of 190.652 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Thiazoles are a type of organic compound that have been studied extensively for their diverse biological activities . They have been found to have potential as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drugs .

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Over the years, it has been observed that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, and antitumor and cytotoxic activity .

In terms of “2-Acetamido-4-(chloromethyl)thiazole” specifically, it appears that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . There is also a study on the metabolism of “2-Acetamido-4-(chloromethyl)thiazole” in germfree and conventional rats .

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Over the years, it has been observed that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, and antitumor and cytotoxic activity .

In terms of “2-Acetamido-4-(chloromethyl)thiazole” specifically, it appears that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . There is also a study on the metabolism of “2-Acetamido-4-(chloromethyl)thiazole” in germfree and conventional rats .

properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUKMHXINQOFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225574
Record name 2-Acetamido-4-chloromethylthiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-4-(chloromethyl)thiazole

CAS RN

7460-59-5
Record name 2-Acetamido-4-chloromethylthiazole
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Record name 7460-59-5
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Record name 2-Acetamido-4-chloromethylthiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETAMIDO-4-(CHLOROMETHYL)THIAZOLE
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Record name 2-ACETAMIDO-4-(CHLOROMETHYL)THIAZOLE
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Synthesis routes and methods I

Procedure details

A mixture of acetylthiourea (591 mg, 5 mmol) and 1,3-dichloroacetone (667 mg, 5.25 mmol) in acetone (15 mL) was heated at reflux for 7 hours, cooled to room temperature, diluted with ethyl acetate, washed with water and brine, dried (MgSO4), filtered and concentrated. The concentrate was purified by column chromatography to give the title compound. MS (DCI) m/e 191 (M+H)+; 1H NMR (300 MHz, DMSO-d6) 12.21 (s, 1H), 7.22 (s, 1H), 4.70 (s, 2H), 2.13 (s, 3H).
Quantity
591 mg
Type
reactant
Reaction Step One
Quantity
667 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(4-(chloromethyl)thiazol-2-yl)acetamide was prepared following a literature procedure (Silberg, A.; Frenkel, Z.; Bull. Soc. Chim. Fr.; 1967; 2235-2238). A suspension of 1-acetylisothiourea (3.55 g, 0.03 mol), 1,3-dichloropropan-2-one (3.8 g, 0.03 mol) and pyridine (1.96 g, 2 ml, 0.025 mol) in acetone (10 ml) was heated at 100 C in an oil bath for 20 minutes. A flocculent white solid formed. After cooling to room temperature, the reaction mixture was filtered to collect the white solid. The filtrate was evaporated, and the resulting residue was taken into water resulted in a white suspension which was stirred for a couple of minutes. The suspension was filtered. The collected solid was washed with water, dried under vacuum and combined with the above-mentioned white solid to give 2.89 g (51% yield) of N-(4-(chloromethyl)thiazol-2-yl)acetamide. LC/MS m/z 191.05, 193.05 (M+H)+); HPLC Rt: 1.71 min.
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
JE Bakke, JJ Rafter, P Lindeskog, VJ Feil… - Biochemical …, 1981 - Elsevier
In contrast with conventional rats, 2-acetamido-4-(chloromethyl)thiazole was not metabolized to the 4-(methylthiomethyl)-, 4-(methylsulfinylmethyl)- and 4-(methylsulfonylmethyl) …
Number of citations: 30 www.sciencedirect.com
JJ Rafter, JE Bakke - Drug Metabolism and Disposition, 1982 - ASPET
The mechanism for the formation of a class of sulfur-containing conjugates of xenobiotics was further investigated in this report. The major biliary metabolites of 2-acetamido-4-(…
Number of citations: 4 dmd.aspetjournals.org
JÅ Gustafsson, JJ Rafter, JE Bakke… - Nutrition and …, 1981 - Taylor & Francis
The metabolism of four xenobiotics, pentachloromethylthiobenzene, 2‐chloro‐N‐iso‐propylacetanilide, 2‐acetamldo‐4‐ (chloromethyl) thiazole and 2,4’,5‐trichlorobiphenyl, which are …
Number of citations: 13 www.tandfonline.com
WG Stillwell - Trends in Pharmacological Sciences, 1981 - Elsevier
… Biotransformation of 2-acetamido-4-chloromethylthiazole to methylthio, methylsulfinyl, and methylsulfonyl metabolites has been reported7 • Methylthio and methylsulfonyl metabolites …
Number of citations: 27 www.sciencedirect.com
Å Bergman, A Biessmann, I Brandt, J Rafter - Chemico-Biological …, 1982 - Elsevier
Groups of germ-free and conventional mice were treated with 2,4′,5-trichlorobiphenyl (triCB) and [ 35 S]cysteine or [ 35 S]methionine, respectively. Control animals received the …
Number of citations: 29 www.sciencedirect.com
MJ Bartels, EC Horning, MG Horning - Drug metabolism and disposition, 1986 - Citeseer
The formation of methylthio metabolites of epoxides has been shown to be a significant route of metabolism in some species. Several aspects of this metabolic conversion for indene …
Number of citations: 8 citeseerx.ist.psu.edu
DM Feng, SJ Gardell, SD Lewis, MG Bock… - Journal of medicinal …, 1997 - ACS Publications
A novel class of thrombin inhibitors incorporating aminopyridyl moieties at the P1 position has been discovered. Four of these thrombin inhibitors (13b,c,e and 14d) showed nanomolar …
Number of citations: 74 pubs.acs.org
A Hillenweck, DE Corpet, JC Killeen… - Journal of agricultural …, 1999 - ACS Publications
The metabolic fate of chlorothalonil, a broad spectrum fungicide that is known to be metabolized via glutathione conjugation, was examined through the analysis of urine and bile …
Number of citations: 6 pubs.acs.org
NJ John, R Terlinden, H Fischer, H Sies… - Chemical Research in …, 1990 - ACS Publications
2-(Methylseleno) benzanilide, a metabolite of ebselen, was oxidatively demethylated by rat liver microsomes to regenerate theparent compound, ebselen. The rate of this novel reaction …
Number of citations: 22 pubs.acs.org
M OTsUKA, S FURUUCHI… - Chemical and …, 1983 - jstage.jst.go.jp
… cysteine or mercapturic acid conjugates of propachlor and 2-acetamido-4-chloromethylthiazole excreted in the bile were cleaved by a C—S lyase of the intestinal microfiora. The …
Number of citations: 7 www.jstage.jst.go.jp

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